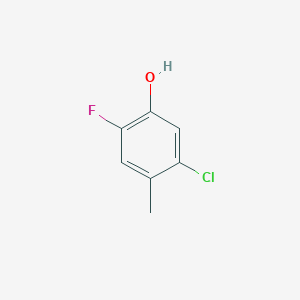
5-Chloro-2-fluoro-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluoro-4-methylphenol is a chemical compound with the CAS Number: 1401798-67-1 . It has a molecular weight of 160.58 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-fluoro-4-methylphenol is1S/C7H6ClFO/c1-4-2-6 (9)7 (10)3-5 (4)8/h2-3,10H,1H3 . This code provides a standardized way to encode the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects of Chlorogenic Acid
Chlorogenic Acid (CGA) is extensively studied for its broad range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and its role as a central nervous system stimulator. CGA's ability to modulate lipid and glucose metabolism indicates its potential therapeutic applications in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Organic Solar Cells Enhancement
4,4'-Biphenol (BPO) has been utilized as a "molecular lock" in the blend of fluorine-containing polymer or small molecule donors and fullerene acceptors to enhance the efficiency and stability of organic solar cells. This research demonstrates the potential application of halogenated phenols in improving renewable energy technologies (Pei Cheng et al., 2016).
Role as Food Additive and Nutraceutical
Chlorogenic acid has been reviewed for its dual role as a food additive and a nutraceutical against metabolic syndrome. Its health-promoting properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Additionally, its antimicrobial properties make it an excellent candidate for preserving food products, highlighting its potential in the food industry (Jesús Santana-Gálvez et al., 2017).
Anticancer Activity of Schiff Bases
The synthesis and characterization of Schiff bases with different phenolic compounds have demonstrated significant anticancer activity. This research opens avenues for using halogenated phenols in developing novel anticancer agents (Noor Uddin et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Phenolic compounds, in general, are known to interact with various biological targets, including enzymes and cell membranes .
Mode of Action
Phenolic compounds typically interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, often through their antioxidant properties . They can neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Pharmacokinetics
Phenolic compounds, in general, are known to be readily absorbed and distributed throughout the body . Their metabolism often involves conjugation reactions, which can affect their bioavailability.
Result of Action
Phenolic compounds can exert various effects at the molecular and cellular levels, often related to their antioxidant properties . They can protect cells from oxidative damage, potentially influencing cellular functions and health outcomes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-methylphenol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .
Eigenschaften
IUPAC Name |
5-chloro-2-fluoro-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRDDJNNRQVJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1401798-67-1 |
Source


|
| Record name | 5-chloro-2-fluoro-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

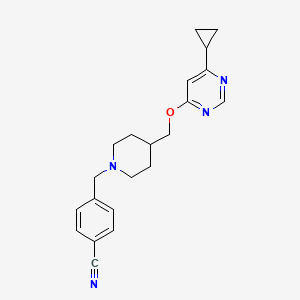
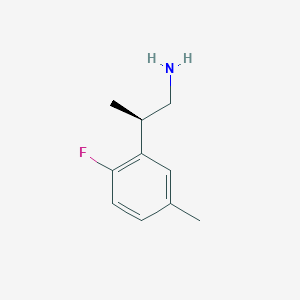
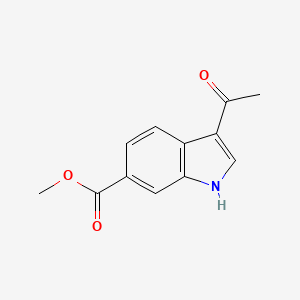
![N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2687088.png)
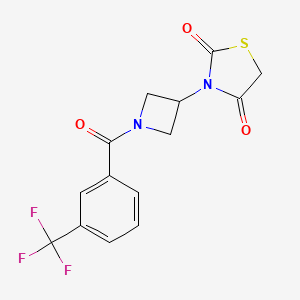
![N-([2,4'-bipyridin]-4-ylmethyl)thiophene-3-carboxamide](/img/structure/B2687092.png)
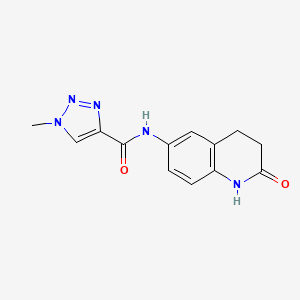

![3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2687097.png)
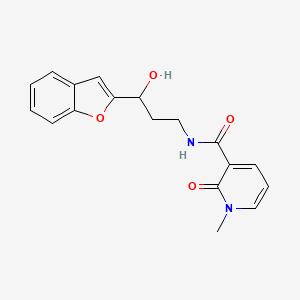

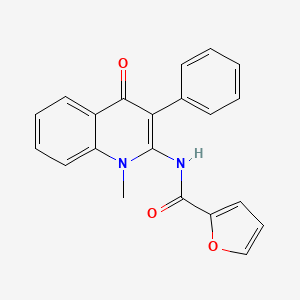
![1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2687104.png)
